molecular formula C11H13NO3 B8698297 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-8-methoxy- CAS No. 21440-99-3

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-8-methoxy-

Cat. No.: B8698297
CAS No.: 21440-99-3
M. Wt: 207.23 g/mol
InChI Key: NIZXOVYCLLXMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-8-methoxy- is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-8-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-8-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

21440-99-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

8-methoxy-4,4-dimethyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C11H13NO3/c1-11(2)7-5-4-6-8(14-3)9(7)12-10(13)15-11/h4-6H,1-3H3,(H,12,13)

InChI Key

NIZXOVYCLLXMQN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)OC)NC(=O)O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-methoxybenzoic acid (5 g, 30 mmol) in anhydrous THF (100 mL) was added at ambient temperature under a blanket of nitrogen methylmagnesium bromide (3.0 M in THF, 50 mL, 150 mmol). The reaction mixture was heated at 50° C. for 18 hours, cooled to rt, and treated with a saturated aqueous ammonium chloride solution (50 mL). Ethyl acetate (100 mL) was added and organic layer was separated, dried (MgSO4), and evaporated. The residue was dissolved in anhydrous THF (100 mL) and treated at ambient temperature under nitrogen with 1,1′-carbonyldiimidazole (5.4 g, 33 mmol). After 24 hours, the mixture was quenched with 1N aqueous hydrogen chloride solution (30 mL). Ethyl acetate (100 mL) was added, organic layer was separated, dried (MgSO4), and evaporated. The residue was purified by a silica gel column chromatography (hexane:ethyl acetate/3:1) to afford 8-methoxy-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one as white solid (3.5 g, 56%): MS (ESI) m/z 208 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
nitrogen methylmagnesium bromide
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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